![molecular formula C16H20N2O3 B2588125 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide CAS No. 941978-62-7](/img/structure/B2588125.png)
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide
Overview
Description
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is a compound of significant interest in the field of medicinal chemistry It is structurally characterized by a cyclopropane carboxamide moiety attached to a phenyl ring, which is further substituted with a methoxy group and a piperidinone ring
Mechanism of Action
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is activated factor X (FXa) in the coagulation cascade . This compound has a high selectivity for FXa, with an inhibitory constant of 0.08 nM for human FXa .
Mode of Action
This compound acts as a direct inhibitor of FXa . It produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
The compound’s action on FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, this compound reduces thrombin generation, indirectly inhibiting platelet aggregation .
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . Elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This results in antithrombotic efficacy, demonstrated in pre-clinical studies of the compound in animal models .
Biochemical Analysis
Biochemical Properties
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme factor Xa, where it acts as an inhibitor. This interaction is significant in the context of thromboembolic diseases, as inhibiting factor Xa can prevent the formation of blood clots . Additionally, this compound has been shown to interact with other proteins involved in the coagulation cascade, further highlighting its potential as an anticoagulant agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce thrombin generation, indirectly inhibiting platelet aggregation . This reduction in thrombin generation is crucial for preventing excessive clot formation, thereby maintaining hemostasis. Furthermore, this compound has been shown to affect the expression of genes involved in the coagulation pathway, thereby altering the overall cellular response to injury .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of factor Xa, inhibiting its activity and preventing the conversion of prothrombin to thrombin . This binding interaction is highly selective, with this compound exhibiting a greater than 30,000-fold selectivity for factor Xa over other human coagulation proteases . Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins involved in the coagulation pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound maintains its anticoagulant activity, with sustained inhibition of factor Xa observed in both in vitro and in vivo models . These findings suggest that this compound could be a viable option for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Dose-dependent studies have shown that higher doses of this compound result in increased inhibition of factor Xa, leading to enhanced anticoagulant effects . At very high doses, some toxic or adverse effects have been observed, including prolonged bleeding times and potential impacts on liver function . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes metabolism primarily in the liver, where it is converted into various metabolites through processes such as demethylation and hydroxylation . The primary enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the conversion of this compound into its active and inactive metabolites . These metabolic pathways are crucial for determining the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to bind to plasma proteins, which facilitates its distribution throughout the body . Additionally, it is transported across cell membranes by specific transporters, ensuring its localization to target tissues where it can exert its therapeutic effects . The distribution of this compound is also influenced by its lipophilicity, which affects its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in the coagulation pathway . Additionally, it has been observed to accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may undergo further processing and modification . These subcellular localizations are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route begins with the reaction of 4-chloronitrobenzene with piperidine to form a nitro-substituted piperidine derivative. This intermediate is then subjected to reduction and cyclization reactions to form the piperidinone ring. The final step involves the coupling of the piperidinone derivative with a cyclopropane carboxamide moiety under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques such as recrystallization or chromatography. The process is designed to ensure high purity and yield of the final product while minimizing the production of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperidinone ring can be reduced to a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include hydroxyl-substituted derivatives, reduced piperidine derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide exhibit significant antitumor properties. For instance, derivatives of oxadiazole linked to piperidine structures have shown promising results against various cancer cell lines. In one study, compounds demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin, indicating their potential as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research has shown that related compounds possess activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting a strong potential for development as an antimicrobial agent .
Neuropharmacological Effects
This compound has been evaluated for its neuropharmacological effects, particularly in the context of anxiety and depression. Studies on piperidine derivatives have shown efficacy in animal models, demonstrating significant reductions in anxiety-like behaviors and improvements in depressive symptoms .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of cyclopropane-containing compounds and evaluated their anticancer activity against breast cancer cell lines. One derivative exhibited an IC50 value of 1.5 µM, which was effective in inhibiting cell proliferation and inducing apoptosis .
Case Study 2: Antimicrobial Efficacy
A research group tested the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results indicated that the compound had an MIC value of 0.5 µg/mL against Candida albicans, outperforming traditional antifungal agents like Fluconazole .
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinone structure.
Rivaroxaban: Another FXa inhibitor with a different structural framework but similar pharmacological activity.
Ticagrelor: A platelet aggregation inhibitor with a distinct chemical structure but related therapeutic application.
Uniqueness
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropane carboxamide moiety and methoxy-substituted phenyl ring contribute to its unique reactivity and interaction with molecular targets.
Biological Activity
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a methoxy group, a piperidinyl moiety, and a cyclopropanecarboxamide framework. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 356.42 g/mol. The compound's structure can be represented as follows:
Structural Features
Feature | Description |
---|---|
Methoxy Group | Provides electron-donating properties |
Piperidinyl Moiety | Imparts potential receptor binding ability |
Cyclopropanecarboxamide | Confers rigidity and stability |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways.
Potential Targets
- Enzymes : The compound may inhibit enzymes involved in metabolic pathways.
- Receptors : It could bind to neurotransmitter receptors, affecting signal transduction.
Pharmacological Studies
Research has indicated several areas where this compound exhibits biological activity:
Antimicrobial Activity
Studies have shown that derivatives of compounds similar to this compound demonstrate significant antibacterial and antifungal effects. For instance, compounds with similar structural motifs have been tested against pathogens like Escherichia coli and Candida albicans, showing promising results in inhibiting their growth .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Compounds with similar piperidinyl structures have been reported to exert protective effects on neuronal cells by modulating oxidative stress pathways .
Case Studies
-
Antibacterial Study :
- Objective : To evaluate the antibacterial efficacy against E. coli.
- Findings : Compounds structurally related to N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl] demonstrated significant inhibition zones in agar diffusion tests.
-
Neuroprotection Study :
- Objective : To assess the neuroprotective effects in vitro.
- Findings : The compound reduced neuronal cell death induced by oxidative stress, suggesting a protective mechanism mediated through antioxidant pathways.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-10-12(17-16(20)11-5-6-11)7-8-13(14)18-9-3-2-4-15(18)19/h7-8,10-11H,2-6,9H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTUSKMJAAKRKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CC2)N3CCCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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